N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran core, a chlorobenzoyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step often involves the use of 4-chlorobenzoyl chloride, which reacts with the benzofuran derivative in the presence of a base such as pyridine.
Formation of the Oxazole Ring: This can be accomplished through cyclization reactions involving appropriate precursors and reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.
Final Coupling: The final step involves coupling the benzofuran and oxazole intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized under strong oxidizing conditions.
Reduction: The chlorobenzoyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-butyl-3-(4-chlorobenzoyl)-1-benzofuran-5-yl]methanesulfonamide
- 4-Chlorobenzoyl chloride
- N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-furamide
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of a benzofuran core, a chlorobenzoyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H17ClN2O5 |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H17ClN2O5/c1-32-18-12-8-15(9-13-18)22-14-20(29-34-22)26(31)28-23-19-4-2-3-5-21(19)33-25(23)24(30)16-6-10-17(27)11-7-16/h2-14H,1H3,(H,28,31) |
InChI Key |
PQRZIDRNIYIZTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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